

# Spectroscopic and Analytical Profile of 2,5-Ditert-amylhydroquinone: A Technical Overview

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Compound of Interest		
Compound Name:	2,5-Di-tert-amylhydroquinone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Ditert-amylhydroquinone**, a sterically hindered phenolic antioxidant. The information presented herein is intended to serve as a valuable resource for researchers in various fields, including medicinal chemistry, materials science, and drug development, by detailing its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **2,5-Di-tert-amylhydroquinone**, providing a quantitative basis for its identification and characterization.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,5-Di-tert-amylhydroquinone**[1]

Proton Type	Chemical Shift (δ, ppm) in CDCl₃	Multiplicity
Aromatic (Ar-H)	~6.49	Singlet
tert-amyl (-C(CH <sub>3</sub> ) <sub>2</sub> -)	~1.31	Singlet
tert-amyl (-CH2CH3)	~0.66	Triplet



Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,5-Di-tert-amylhydroquinone** (Predicted)

Carbon Type	Chemical Shift (δ, ppm)
C-O	145-155
Aromatic C-H	115-125
Aromatic C-C(tert-amyl)	125-135
C(CH <sub>3</sub> ) <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	35-45
-CH <sub>2</sub> CH <sub>3</sub>	30-40
-C(CH <sub>3</sub> ) <sub>2</sub> -	25-35
-CH <sub>2</sub> CH <sub>3</sub>	5-15

Note: Predicted values are based on typical chemical shifts for substituted hydroquinones and related phenolic compounds.

### Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,5-Di-tert-amylhydroquinone



Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Notes
O-H Stretch (Hydrogen- bonded)	3200-3550 (broad, strong)	The broadness is characteristic of intermolecular hydrogen bonding in phenols.[2][3][4][5]
C-H Stretch (Aromatic)	3000-3100	Indicates the presence of the benzene ring.[3][6]
C-H Stretch (Aliphatic)	2850-2970	Corresponding to the tert-amyl substituents.
C=C Stretch (Aromatic)	1500-1600	Characteristic of the aromatic ring.[3][4][5][6]
C-O Stretch (Phenolic)	1200-1260	A key indicator for the phenol functional group.[2]

Note: While a specific spectrum with peak values was not available, one source confirms that the infrared spectrum conforms to the structure of **2,5-Di-tert-amylhydroquinone**.[7]

# Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2,5-Di-tert-amylhydroquinone**[1][8]

Parameter	Value/Description
Molecular Formula	C16H26O2
Molecular Weight	250.38 g/mol
Calculated Exact Mass	250.1933
Molecular Ion Peak (m/z)	250
Key Fragment Ions (m/z)	221, 222, 182, 135, 43, 29

# **Experimental Protocols**



Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the techniques mentioned, based on standard laboratory practices for analyzing phenolic compounds.

### NMR Spectroscopy

A sample of **2,5-Di-tert-amylhydroquinone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For <sup>1</sup>H NMR, the data is typically acquired with multiple scans to ensure a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.

#### **IR Spectroscopy**

The infrared spectrum can be obtained using the KBr (potassium bromide) pellet method. A small amount of finely ground **2,5-Di-tert-amylhydroquinone** is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm<sup>-1</sup>. The resulting spectrum provides information about the various functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.

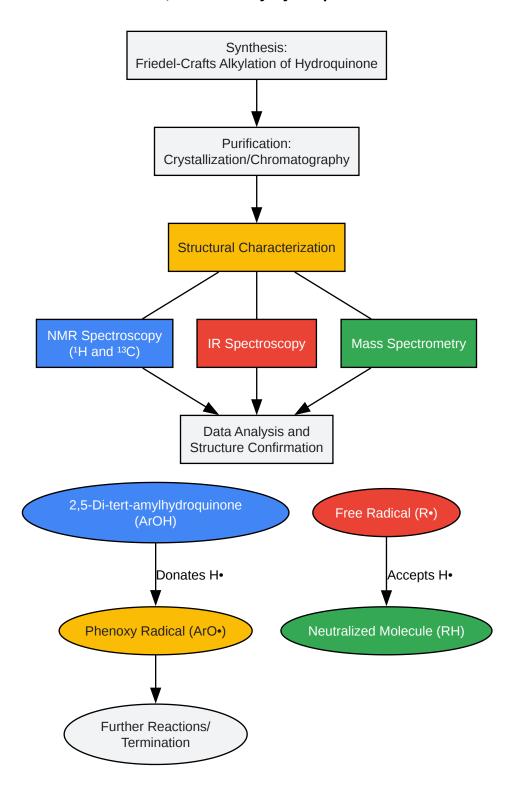
#### **Mass Spectrometry**

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. This technique provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

# Visualizations Synthesis and Characterization Workflow



The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of **2,5-Di-tert-amylhydroquinone**.



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